molecular formula C21H31BrN2O2 B11442003 N-(4-bromo-3-methylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

N-(4-bromo-3-methylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

Cat. No.: B11442003
M. Wt: 423.4 g/mol
InChI Key: OBRXYRBVNGMLFJ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl group and a cyclohexylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide typically involves multiple steps, starting with the bromination of a methylphenyl precursor. The brominated intermediate is then reacted with a cyclohexylcarbonyl chloride in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide can undergo various chemical reactions, including:

    Oxidation: The brominated phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide involves its interaction with specific molecular targets. The brominated phenyl group can interact with aromatic residues in proteins, while the cyclohexylcarbonyl moiety can enhance the compound’s binding affinity. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide
  • N-(4-bromo-3-methylphenyl)-4-methoxybenzamide
  • N-(4-bromo-2-methylphenyl)-3-furamide

Uniqueness

N-(4-bromo-3-methylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is unique due to its specific combination of a brominated phenyl group and a cyclohexylcarbonyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H31BrN2O2

Molecular Weight

423.4 g/mol

IUPAC Name

N-[1-(4-bromo-3-methylanilino)-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C21H31BrN2O2/c1-13(2)11-19(24-20(25)16-7-5-14(3)6-8-16)21(26)23-17-9-10-18(22)15(4)12-17/h9-10,12-14,16,19H,5-8,11H2,1-4H3,(H,23,26)(H,24,25)

InChI Key

OBRXYRBVNGMLFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

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